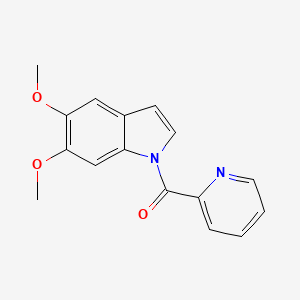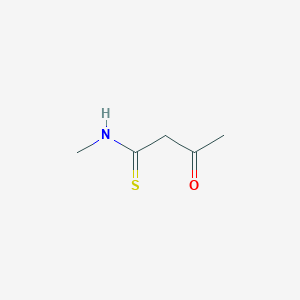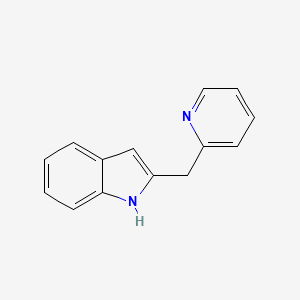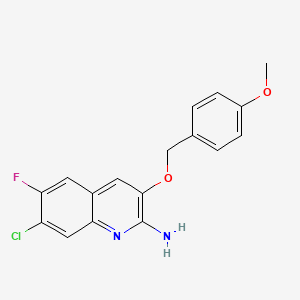
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid is a complex organic compound that features both indole and benzoic acid moieties. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . The chlorination of the indole ring can be achieved using reagents like N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzoic acid moiety can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Chlorination: N-chlorosuccinimide (NCS) is commonly used for chlorination.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Coupling: Palladium catalysts are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions include various chlorinated indole derivatives and substituted benzoic acids, which can be further utilized in pharmaceutical and chemical research .
Aplicaciones Científicas De Investigación
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing biological pathways and exerting its effects . The chlorinated benzoic acid part may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different biological activities.
2-chloro-5-fluoropyrimidine: Shares the chlorinated benzoic acid moiety but has different applications and properties.
Uniqueness
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid is unique due to its combined indole and chlorinated benzoic acid structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
835595-01-2 |
|---|---|
Fórmula molecular |
C15H8Cl3NO2 |
Peso molecular |
340.6 g/mol |
Nombre IUPAC |
2-chloro-5-(5,6-dichloro-1H-indol-2-yl)benzoic acid |
InChI |
InChI=1S/C15H8Cl3NO2/c16-10-2-1-7(3-9(10)15(20)21)13-5-8-4-11(17)12(18)6-14(8)19-13/h1-6,19H,(H,20,21) |
Clave InChI |
GOTDXXMFYCGSES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=CC3=CC(=C(C=C3N2)Cl)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)




![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)



![1-(2-{2-[(Prop-2-yn-1-yl)oxy]ethoxy}ethoxy)butane](/img/structure/B12936065.png)




